molecular formula C9H11F3N2O2 B2867104 1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one CAS No. 2094263-51-9

1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one

Cat. No. B2867104
CAS RN: 2094263-51-9
M. Wt: 236.194
InChI Key: FZIYYYNGVSGLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The exact mechanism of action of 1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and anti-oxidant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the expression of certain proteins involved in cell proliferation, such as cyclin D1 and c-Myc. In addition, it has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), leading to its anti-oxidant effects.

Advantages and Limitations for Lab Experiments

1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent antitumor activity, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects.

Future Directions

There are several future directions for research on 1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Another direction is to study its mechanism of action in more detail, with the aim of identifying new targets for cancer therapy. Additionally, it may be possible to modify the structure of 1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one to improve its pharmacological properties and increase its potency. Overall, further research on this compound has the potential to lead to the development of new therapies for a range of diseases.

Synthesis Methods

The synthesis of 1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one involves the reaction of 3,3,3-trifluoropropylamine with ethyl acrylate in the presence of a catalyst. The reaction proceeds via a Michael addition followed by a cyclization reaction to form the imidazolidinone ring. The resulting product is purified using column chromatography to obtain a pure compound.

properties

IUPAC Name

1-prop-2-enoyl-3-(3,3,3-trifluoropropyl)imidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-2-7(15)14-5-8(16)13(6-14)4-3-9(10,11)12/h2H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIYYYNGVSGLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(=O)N(C1)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one

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